molecular formula C17H13N3O3 B5702631 (E)-2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylprop-2-enamide

(E)-2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylprop-2-enamide

Cat. No.: B5702631
M. Wt: 307.30 g/mol
InChI Key: DRJDEYRYHZFEPE-NTEUORMPSA-N
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Description

(E)-2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylprop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylprop-2-enamide typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with N-phenylcyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by an E/Z isomerization to yield the (E)-isomer. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Reduction of the nitro group: 3-amino-4-methylphenyl derivative.

    Reduction of the cyano group: 2-amino-3-(4-methyl-3-nitrophenyl)-N-phenylprop-2-enamide.

    Substitution on the phenyl ring: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(E)-2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylprop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylprop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-3-(4-methylphenyl)-N-phenylprop-2-enamide: Lacks the nitro group, which may affect its reactivity and applications.

    (E)-2-cyano-3-(4-nitrophenyl)-N-phenylprop-2-enamide: Lacks the methyl group, which may influence its steric properties and interactions.

Uniqueness

(E)-2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylprop-2-enamide is unique due to the presence of both the nitro and methyl groups on the phenyl ring

Properties

IUPAC Name

(E)-2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c1-12-7-8-13(10-16(12)20(22)23)9-14(11-18)17(21)19-15-5-3-2-4-6-15/h2-10H,1H3,(H,19,21)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJDEYRYHZFEPE-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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